molecular formula C12H14BrNO4 B15305080 tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate

tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate

Cat. No.: B15305080
M. Wt: 316.15 g/mol
InChI Key: IGPAIGIOTXREKI-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group, a bromine atom, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate typically involves the reaction of 6-bromo-1,3-benzodioxole with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the benzodioxole moiety.

    Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the benzodioxole moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
  • tert-Butyl 6-bromo-1H-indole-1-carboxylate
  • tert-Butyl 2,3-dihydro-1,4-benzodioxin-6-yl (4-piperidinyl)carbamate

Uniqueness

tert-Butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate is unique due to the presence of the benzodioxole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-1,3-benzodioxol-4-yl)carbamate

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)14-8-4-7(13)5-9-10(8)17-6-16-9/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

IGPAIGIOTXREKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)Br)OCO2

Origin of Product

United States

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